molecular formula C17H23ClN2 B14433601 Centbucridine hydrochloride CAS No. 76958-83-3

Centbucridine hydrochloride

Cat. No.: B14433601
CAS No.: 76958-83-3
M. Wt: 290.8 g/mol
InChI Key: RPMJPANFKPDXFA-UHFFFAOYSA-N
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Description

Centbucridine hydrochloride is a quinolone derivative developed by the Central Drug Research Institute (CDRI) in Lucknow, India, in 1982.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Centbucridine hydrochloride involves the reaction of 4-N-butylamino-1,2,3,4-tetrahydroacridene with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Centbucridine hydrochloride primarily undergoes substitution reactions due to the presence of the butylamino group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Centbucridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Centbucridine hydrochloride exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized anesthesia. Additionally, its anti-histaminic properties contribute to its effectiveness in reducing allergic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Centbucridine Hydrochloride

This compound stands out due to its inherent vasoconstrictive and anti-histaminic properties, which reduce the need for additional vasoconstrictors like adrenaline. This makes it a safer alternative for patients with cardiovascular conditions .

Properties

CAS No.

76958-83-3

Molecular Formula

C17H23ClN2

Molecular Weight

290.8 g/mol

IUPAC Name

N-butyl-1,2,3,4-tetrahydroacridin-1-amine;hydrochloride

InChI

InChI=1S/C17H22N2.ClH/c1-2-3-11-18-16-9-6-10-17-14(16)12-13-7-4-5-8-15(13)19-17;/h4-5,7-8,12,16,18H,2-3,6,9-11H2,1H3;1H

InChI Key

RPMJPANFKPDXFA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCC2=NC3=CC=CC=C3C=C12.Cl

Origin of Product

United States

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